
4-Methylpyridine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyridine, also known as 4-picoline, is an organic compound with the formula CH₃C₅H₄N. It is one of the three isomers of methylpyridine and is characterized by a pungent odor. Perchloric acid, with the formula HClO₄, is a colorless, odorless liquid that is a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid. When combined, 4-Methylpyridine and perchloric acid form a compound that is significant in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylpyridine is synthesized industrially through the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces some 2-methylpyridine as a byproduct . Perchloric acid is produced by treating sodium perchlorate with hydrochloric acid, which precipitates solid sodium chloride. The concentrated acid can be purified by distillation .
Industrial Production Methods: Industrial production of 4-Methylpyridine involves its isolation from coal tar or synthesis via the reaction of acetaldehyde and ammonia. Perchloric acid is produced industrially by anodic oxidation of aqueous chlorine at a platinum electrode, which avoids the formation of salts .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor to other commercially significant species, often of medicinal interest. For example, ammoxidation of 4-Methylpyridine gives 4-cyanopyridine, a precursor to the antituberculosis drug isoniazid .
Common Reagents and Conditions: Common reagents used in reactions with 4-Methylpyridine include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Perchloric acid, being a strong acid and powerful oxidizer, is used in reactions requiring strong acidic conditions .
Major Products Formed: Major products formed from reactions involving 4-Methylpyridine include 4-cyanopyridine and various heterocyclic compounds. Perchloric acid is used to prepare perchlorate salts, such as ammonium perchlorate, which is an important component of rocket fuel .
Applications De Recherche Scientifique
4-Methylpyridine and perchloric acid have numerous scientific research applications. In chemistry, 4-Methylpyridine is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it serves as a precursor to drugs like isoniazid. Perchloric acid is used in analytical chemistry for preparing perchlorate salts and in the pharmaceutical industry for various synthesis processes .
Mécanisme D'action
The mechanism of action of 4-Methylpyridine involves its role as a precursor in the synthesis of other compounds. Its conjugate acid, the 4-methylpyridinium ion, has a pKa of 5.98, making it a relatively strong acid. Perchloric acid acts as a strong acid and oxidizer, facilitating various chemical reactions by donating protons and accepting electrons .
Comparaison Avec Des Composés Similaires
4-Methylpyridine is similar to other methylpyridine isomers, such as 2-methylpyridine and 3-methylpyridine. its unique structure and reactivity make it particularly useful in the synthesis of specific heterocyclic compounds. Perchloric acid is compared to other strong acids like sulfuric acid and nitric acid, but its stronger acidic and oxidizing properties make it more suitable for certain industrial applications .
List of Similar Compounds:- 2-Methylpyridine
- 3-Methylpyridine
- Pyridine
- Sulfuric acid
- Nitric acid
- Hydrochloric acid
Propriétés
Numéro CAS |
61568-97-6 |
|---|---|
Formule moléculaire |
C12H15ClN2O4 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
4-methylpyridine;perchloric acid |
InChI |
InChI=1S/2C6H7N.ClHO4/c2*1-6-2-4-7-5-3-6;2-1(3,4)5/h2*2-5H,1H3;(H,2,3,4,5) |
Clé InChI |
KMQSEHZYXPVVMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NC=C1.CC1=CC=NC=C1.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


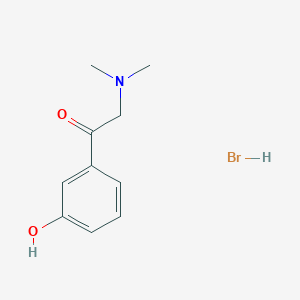
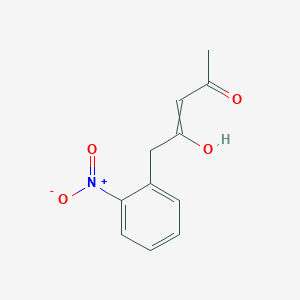
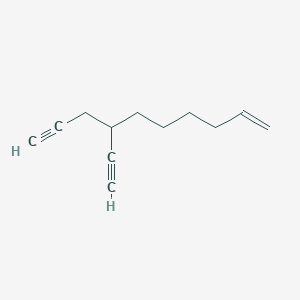

![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
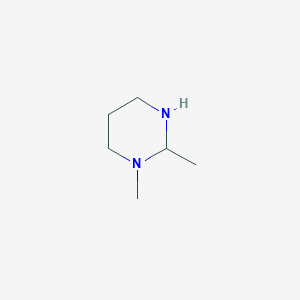
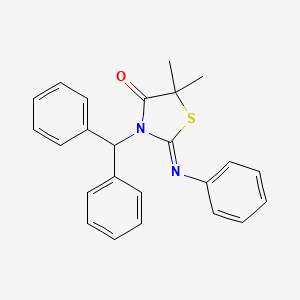
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)

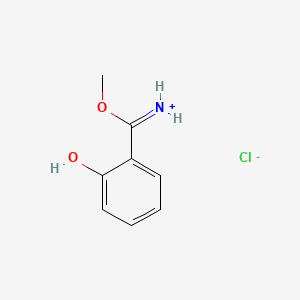

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
